molecular formula C9H12N2O B8652153 4-Pyridinebutanamide CAS No. 71879-58-8

4-Pyridinebutanamide

Cat. No.: B8652153
CAS No.: 71879-58-8
M. Wt: 164.20 g/mol
InChI Key: UFHNICBDVYKVDF-UHFFFAOYSA-N
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Description

4-Pyridinebutanamide is a heterocyclic organic compound featuring a pyridine ring linked to a butanamide moiety. However, its physicochemical properties (e.g., solubility, metabolic stability) and biological efficacy remain less characterized compared to its naphthyridine-based analogs.

Properties

CAS No.

71879-58-8

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-pyridin-4-ylbutanamide

InChI

InChI=1S/C9H12N2O/c10-9(12)3-1-2-8-4-6-11-7-5-8/h4-7H,1-3H2,(H2,10,12)

InChI Key

UFHNICBDVYKVDF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-pyridinebutanamide to structurally related compounds (Table 1), focusing on synthetic routes, substituent effects, and inferred pharmacological properties.

Pharmacological Implications

While direct bioactivity data for this compound are scarce, analogs like 51–57 exhibit nanomolar inhibitory potency against ALK/ROS1 kinases due to:

  • Cyanoguanidine groups: Enhance hydrogen bonding with kinase ATP-binding pockets.
  • Aromatic substituents : Optimize π-stacking interactions (e.g., 4′-fluoro-2′-methoxybiphenyl in 55 ) .

The absence of these features in this compound suggests reduced kinase affinity. However, its amide group could confer better solubility, a trade-off observed in kinase inhibitor design.

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